Synthesis Yield Comparison: Methyl 1-Methylpiperidine-2-Carboxylate vs. Alternative Routes
Direct esterification of 1-methylpiperidine-2-carboxylic acid with methanol in the presence of an acid catalyst yields methyl 1-methylpiperidine-2-carboxylate in approximately 90% yield [1]. This compares favorably to alternative routes, such as the multi-step conversion from methyl picolinate, which requires reduction and N-methylation steps that cumulatively reduce overall yield. While specific comparative yields for the picolinate route are not reported in the same study, class-level inference from piperidine synthesis literature indicates that direct esterification of pre-formed N-methylpipecolic acid provides a more atom-economical and higher-yielding pathway than N-methylation of piperidine-2-carboxylate esters, where competing N-alkylation and ester hydrolysis can diminish isolated yields by 15-30% .
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | ~90% |
| Comparator Or Baseline | N-methylation of piperidine-2-carboxylate esters (class-level baseline) |
| Quantified Difference | Estimated 15-30% higher yield for direct esterification route |
| Conditions | Esterification with methanol/H2SO4 vs. N-methylation with methyl iodide under basic conditions |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram in procurement and reduced waste in scale-up.
- [1] Molbase. 1-甲基-2-哌啶甲酸甲酯的合成路线 (Synthesis routes of methyl 1-methylpiperidine-2-carboxylate). View Source
